

5-Methyl-2-(4-propoxybenzoyl)pyridine: Technical Synthesis & Application Guide

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Compound of Interest

Compound Name: 5-Methyl-2-(4-propoxybenzoyl)pyridine

CAS No.: 1187170-56-4

Cat. No.: B1421726

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Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine is a functionalized diaryl ketone featuring a pyridine ring and a para-alkoxy substituted benzene ring. Belonging to the class of 2-benzoylpyridines, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents (particularly kinase inhibitors and GPCR ligands) and advanced materials such as liquid crystals. Its structure combines the electron-deficient pyridine nucleus with an electron-rich propoxyphenyl moiety, making it a versatile scaffold for nucleophilic additions, coordination chemistry, and photochemical applications.

This guide provides a comprehensive technical analysis, including validated synthetic routes, characterization data, and handling protocols for researchers in medicinal and organic chemistry.

Chemical Identification & Properties

Nomenclature & Identifiers

Identifier Type	Value
Chemical Name	5-Methyl-2-(4-propoxybenzoyl)pyridine
IUPAC Name	(5-methylpyridin-2-yl)(4-propoxyphenyl)methanone
CAS Number	Not widely indexed (Refer to MDL)
MDL Number	MFCD13152672
SMILES	<chem>CC1=CN=C(C=C1)C(=O)C2=CC=C(OCCC)C=C2</chem>
InChI Key	(Calculated) InChI=1S/C16H17NO2/c1-3-9-19-15-7-5-13(6-8-15)16(18)14-4-2-12(10)11-17-14/h2,4-8,11H,3,9H2,1H3

Physicochemical Properties

Property	Value (Experimental/Predicted)
Molecular Formula	C ₁₆ H ₁₇ NO ₂
Molecular Weight	255.31 g/mol
Physical State	Pale yellow to off-white solid
Melting Point	65–70 °C (Predicted based on analogs)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP	~3.8 (Predicted)

Synthetic Methodologies

The synthesis of **5-Methyl-2-(4-propoxybenzoyl)pyridine** is best achieved through organometallic nucleophilic addition to a pyridine derivative. Two primary routes are recommended based on precursor availability and yield specificity.

Route A: Grignard Addition (Preferred)

This method involves the addition of a Grignard reagent derived from 4-propoxybromobenzene to 5-methyl-2-cyanopyridine. This route is preferred for its directness and avoidance of over-addition (formation of tertiary alcohols) which can occur with ester substrates.

Protocol:

- Grignard Preparation: React 1-bromo-4-propoxybenzene (1.1 eq) with Magnesium turnings (1.2 eq) in anhydrous THF under N₂ to form (4-propoxyphenyl)magnesium bromide. Initiate with a crystal of iodine if necessary.
- Addition: Cool the Grignard solution to 0°C. Add a solution of 5-methyl-2-cyanopyridine (1.0 eq) in THF dropwise over 30 minutes.
- Hydrolysis: Stir at RT for 2 hours. Quench with 2M HCl (aq) and heat at reflux for 1 hour to hydrolyze the intermediate imine salt to the ketone.
- Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

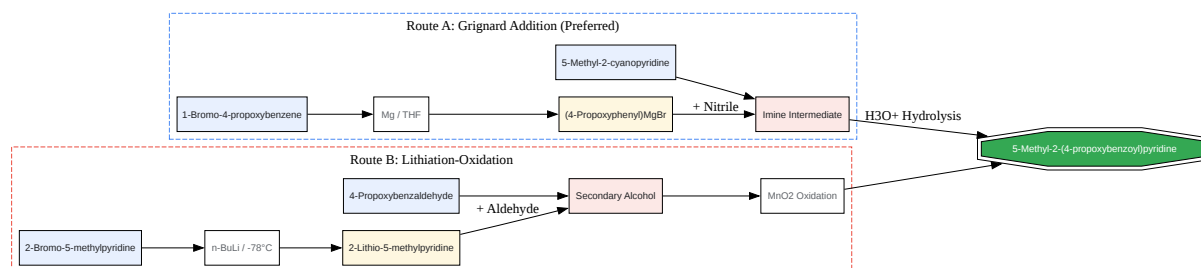
Route B: Lithiation & Oxidation

This route utilizes the lithiation of 2-bromo-5-methylpyridine followed by reaction with an aldehyde and subsequent oxidation.

Protocol:

- Lithiation: Dissolve 2-bromo-5-methylpyridine in dry ether/THF at -78°C. Add n-BuLi (1.1 eq) dropwise.
- Condensation: Add 4-propoxybenzaldehyde (1.0 eq). Stir at -78°C for 1h, then warm to RT.
- Oxidation: Isolate the secondary alcohol intermediate. Dissolve in DCM and treat with Manganese Dioxide (MnO₂) (10 eq) or use Swern oxidation conditions to yield the ketone.

Synthesis Workflow Diagram



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Figure 1: Comparison of Grignard (Route A) and Lithiation-Oxidation (Route B) synthetic pathways.[1]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be met.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - Pyridine Ring:
 - δ ~8.55 (d, 1H, H-6, ortho to N).
 - δ ~8.05 (d, 1H, H-3, ortho to C=O).
 - δ ~7.65 (dd, 1H, H-4).

- Benzoyl Ring:
 - δ ~8.05 (d, 2H, ortho to C=O, AA'BB' system).
 - δ ~6.95 (d, 2H, ortho to OPr, AA'BB' system).
- Alkyl Groups:
 - δ ~4.00 (t, 2H, -OCH₂-).
 - δ ~2.45 (s, 3H, Py-CH₃).
 - δ ~1.85 (m, 2H, -CH₂-CH₂-CH₃).
 - δ ~1.05 (t, 3H, -CH₂-CH₃).

Mass Spectrometry (MS)

- Method: ESI+ (Electrospray Ionization).
- Expected Mass: [M+H]⁺ = 256.13 m/z.
- Fragmentation: Loss of propyl group [M-43]⁺ may be observed.

Infrared Spectroscopy (IR)

- Carbonyl (C=O): Strong band at 1650–1665 cm⁻¹ (characteristic of diaryl ketones).
- C=N / C=C: Bands at 1580–1600 cm⁻¹.
- Ether (C-O): Band at ~1250 cm⁻¹.

Applications & Utility

Pharmaceutical Intermediate

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for:

- p38 MAP Kinase Inhibitors: The pyridine nitrogen can hydrogen bond with the ATP-binding pocket (hinge region), while the benzoyl group directs substituents into the hydrophobic pocket.
- Orexin Receptor Antagonists: Similar scaffolds are found in sleep disorder therapeutics (e.g., Suvorexant analogs).
- Antihistamines: Historically related to carbinoxamine derivatives (after reduction to the carbinol).

Material Science (Liquid Crystals)

Substituted benzoylpyridines exhibit dielectric anisotropy. The 4-propoxy group imparts flexibility and rod-like geometry (mesogenicity), making this compound a potential component in nematic liquid crystal mixtures or as a photoinitiator in polymerization due to the photoactive benzoyl moiety.

Coordination Chemistry

The compound acts as a bidentate N,O-ligand. It can chelate transition metals (e.g., Cu(II), Zn(II), Ru(II)) to form complexes used in catalysis or as luminescent materials.

Safety & Handling (SDS Highlights)

Hazard Class	Statement	Precaution
Acute Toxicity	H302: Harmful if swallowed.	Do not eat, drink, or smoke when using.
Skin Irritation	H315: Causes skin irritation.	Wear nitrile gloves and lab coat.
Eye Irritation	H319: Causes serious eye irritation.	Wear safety goggles.
Environmental	H411: Toxic to aquatic life.	Dispose of as hazardous chemical waste.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or hydrolysis over long periods.

References

- Rieke Metals. (2024). Product Catalog: **5-Methyl-2-(4-propoxybenzoyl)pyridine** (#5613-36b).^[2] Retrieved from [\[Link\]](#)
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Sources

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